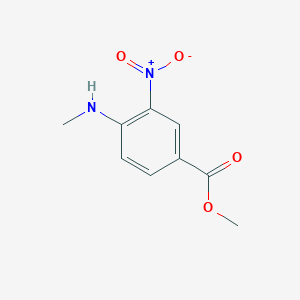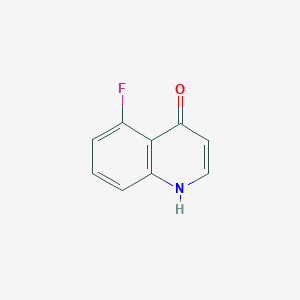
3,5-Difluorobenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluorobenzamidoxime is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzamidoxime typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
3,5-Difluorobenzonitrile+Hydroxylamine→this compound
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzamidoxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-difluorobenzonitrile.
Reduction: It can be reduced to form 3,5-difluorobenzylamine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 3,5-Difluorobenzonitrile
Reduction: 3,5-Difluorobenzylamine
Substitution: Various substituted benzamidoximes depending on the nucleophile used
Scientific Research Applications
3,5-Difluorobenzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzamidoxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
- 3,5-Difluorobenzamide
- 3,5-Difluorobenzenesulfonamide
- 3,5-Difluoro-2-methoxybenzylamine
- 2,5-Difluoro-4-methoxybenzaldehyde
Comparison: 3,5-Difluorobenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3,5-Difluorobenzamide, it has an additional hydroxylamine group, making it more versatile in chemical synthesis and potentially more effective in biological applications .
Properties
CAS No. |
874880-59-8 |
|---|---|
Molecular Formula |
C7H6F2N2O |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
3,5-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
InChI Key |
GYTSCORJTXOMMI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=NO)N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C(=N\O)/N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

